N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(3-methoxyphenyl)urea
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Overview
Description
N-(1-bicyclo[221]hept-2-ylethyl)-N’-(3-methoxyphenyl)urea is a synthetic organic compound that features a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N’-(3-methoxyphenyl)urea typically involves the following steps:
Preparation of 1-bicyclo[2.2.1]hept-2-ylethylamine: This intermediate can be synthesized from 1-bicyclo[2.2.1]hept-2-yl-ethanone through reductive amination.
Formation of the Urea Derivative: The intermediate amine is then reacted with 3-methoxyphenyl isocyanate under controlled conditions to form the desired urea compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N’-(3-methoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxyphenyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N’-(3-methoxyphenyl)urea has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Materials Science: Application in the development of novel polymers and materials with specific mechanical properties.
Biological Studies: Investigation of its biological activity and potential as a bioactive compound.
Mechanism of Action
The mechanism by which N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N’-(3-methoxyphenyl)urea exerts its effects is not fully understood. it is believed to interact with specific molecular targets, potentially involving hydrogen bonding and hydrophobic interactions with proteins or enzymes. Further research is needed to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N’-(3-chlorophenyl)urea
- N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N’-(3-nitrophenyl)urea
Uniqueness
N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N’-(3-methoxyphenyl)urea is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This differentiates it from other similar compounds that may have different substituents on the phenyl ring.
Properties
IUPAC Name |
1-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-3-(3-methoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-11(16-9-12-6-7-13(16)8-12)18-17(20)19-14-4-3-5-15(10-14)21-2/h3-5,10-13,16H,6-9H2,1-2H3,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XADCVSJYYXXUHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC2CCC1C2)NC(=O)NC3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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